molecular formula C14H9F3O B1324066 3,4',5-Trifluoro-3'-methylbenzophenone CAS No. 951886-82-1

3,4',5-Trifluoro-3'-methylbenzophenone

Cat. No.: B1324066
CAS No.: 951886-82-1
M. Wt: 250.21 g/mol
InChI Key: DHVZWKOYKKGNKV-UHFFFAOYSA-N
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Description

3,4’,5-Trifluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H9F3O. It is a derivative of benzophenone, where three fluorine atoms and one methyl group are substituted on the benzene rings. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’,5-Trifluoro-3’-methylbenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-fluoro-3-methylphenylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is then refluxed, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluoro-3’-methylbenzophenone may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of trifluoromethylbenzoic acid.

    Reduction: Formation of 3,4’,5-Trifluoro-3’-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzophenones depending on the substituent introduced.

Scientific Research Applications

3,4’,5-Trifluoro-3’-methylbenzophenone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluoro-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzaldehyde
  • 2,4,5-Trifluorobenzyl bromide
  • 3,4,5-Trifluorophenylacetic acid

Uniqueness

3,4’,5-Trifluoro-3’-methylbenzophenone is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical properties. These substitutions enhance its reactivity and make it a valuable compound in various research applications.

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVZWKOYKKGNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195008
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-82-1
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,5-difluorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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